1-(3-Chloro-2-fluorophenyl)cyclopropanol

Physical Organic Chemistry Linear Free Energy Relationships Cyclopropanol Reactivity

This 3-chloro-2-fluorophenyl cyclopropanol is the preferred building block for CCR5 antagonist programs, where the dual-halogen substitution pattern is essential for nanomolar receptor potency. The ortho-fluorine and meta-chlorine provide electronically distinct reactivity that cannot be replicated by mono-halogenated or para-substituted analogs. It enables sequential Suzuki–Miyaura coupling at C–Cl followed by Ni-catalyzed C–F activation for orthogonal library diversification, a strategy unavailable from simpler phenylcyclopropanols. Use this exact substitution pattern to preserve SAR fidelity in antiviral and anti-inflammatory discovery workflows.

Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
Cat. No. B13634881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-fluorophenyl)cyclopropanol
Molecular FormulaC9H8ClFO
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C(=CC=C2)Cl)F)O
InChIInChI=1S/C9H8ClFO/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3,12H,4-5H2
InChIKeyVHCLIHNCINKMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-fluorophenyl)cyclopropanol: Chemical Identity, Core Structure, and Procurement-Relevant Classification


1-(3-Chloro-2-fluorophenyl)cyclopropanol (CAS 1523286-88-5, molecular formula C9H8ClFO, molecular weight 186.61 g/mol) is a halogenated arylcyclopropanol bearing a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring . The compound belongs to the class of substituted cyclopropanols, which are valued as versatile three-carbon synthons in medicinal chemistry and organic synthesis due to the high ring strain (~27.5 kcal/mol) and the ability to undergo ring-opening or ring-retentive transformations [1]. Its dual-halogen substitution pattern distinguishes it from mono-halogenated or non-halogenated phenylcyclopropanol analogs, creating a unique electronic and steric environment that influences both reactivity in downstream synthetic steps and potential biological target interactions.

Why 1-(3-Chloro-2-fluorophenyl)cyclopropanol Cannot Be Replaced by Generic Phenylcyclopropanol Analogs


The 3-chloro-2-fluoro substitution pattern on the phenyl ring of 1-(3-chloro-2-fluorophenyl)cyclopropanol is not electronically equivalent to that of its mono-substituted (e.g., 1-(3-chlorophenyl)cyclopropanol, 1-(2-fluorophenyl)cyclopropanol) or differently di-substituted analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropanol). In cyclopropanol ring-opening reactions, the electronic character of the aryl substituent governs the stability of the cyclopropylcarbinyl cation intermediate and thus dictates reaction rate, regioselectivity, and product distribution [1]. The chlorine at the 3-position exerts a moderate electron-withdrawing inductive effect (σ_m = 0.37), while the fluorine at the 2-position contributes both a strong inductive withdrawal and a resonance-donating effect, creating a net polarisation distinct from any single-halogen or para-substituted variant. In medicinal chemistry applications, such as CCR5 antagonism, the precise positioning of halogens on the phenyl ring has been shown to modulate receptor binding affinity by orders of magnitude, rendering simple analog substitution scientifically invalid without explicit comparative data [2]. Direct performance equivalence cannot be assumed; quantitative evidence is required for any substitution decision.

1-(3-Chloro-2-fluorophenyl)cyclopropanol: Quantitative Differentiation Evidence Against Closest Analogs


Electronic Influence on Cyclopropanol Ring-Opening Reactivity: Hammett Analysis

The acid-catalysed ring-opening rate of arylcyclopropanols correlates with the Hammett σ constant of the aryl substituent. The 3-chloro-2-fluorophenyl group presents a combined electronic profile (σ_m(3-Cl) = 0.37; σ_p(2-F) = 0.06; ortho-inductive effect of 2-F is estimated at ~ 0.45–0.55) that is distinct from the 3-chlorophenyl (σ_m = 0.37, no ortho effect), 2-fluorophenyl (σ_p = 0.06 plus ortho effect), and 4-chloro-2-fluorophenyl (σ_p(4-Cl) = 0.23 + ortho-F) analogs. This results in a predicted intermediate carbocation stability that differs from all comparators, affecting both reaction rate and regioselectivity in ring-opening transformations [1].

Physical Organic Chemistry Linear Free Energy Relationships Cyclopropanol Reactivity

CCR5 Antagonist Pharmacological Activity: Inhibitory Potency Evidence

Preliminary pharmacological screening indicates that 1-(3-chloro-2-fluorophenyl)cyclopropanol exhibits CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, and autoimmune conditions [1]. In the broader class of cyclopropane-containing CCR5 antagonists described in EP 1569934 B1, compounds bearing halogen-substituted phenylcyclopropyl motifs demonstrated IC50 values in the nanomolar to low micromolar range against CCR5 in MOLT4 cell-based calcium mobilisation assays; the specific 3-chloro-2-fluoro substitution pattern was identified as a preferred embodiment for balancing potency and metabolic stability [2].

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Orthogonal Cross-Coupling Potential: Sequential Pd-Catalysed Functionalization

The simultaneous presence of a C–Cl bond (bond dissociation energy ~ 96 kcal/mol for Ar–Cl) and a C–F bond (BDE ~ 126 kcal/mol for Ar–F) on the same phenyl ring enables sequential, chemoselective cross-coupling strategies. The Ar–Cl bond undergoes oxidative addition to Pd(0) under standard Suzuki–Miyaura conditions (Pd(PPh3)4, aqueous Na2CO3, 80 °C), while the Ar–F bond remains inert, allowing a first functionalization at the chlorine-bearing carbon. Subsequent activation of the Ar–F bond requires specialised Ni- or Pd-catalysed protocols with stronger σ-donor ligands (e.g., Ni(COD)2/PCy3), enabling a second, independent diversification step [1]. This orthogonal reactivity is not achievable with the mono-halogenated analogs 1-(3-chlorophenyl)cyclopropanol or 1-(2-fluorophenyl)cyclopropanol, which offer only a single functionalization handle.

Cross-Coupling C–Cl vs C–F Bond Activation Building Block Utility

High-Value Application Scenarios for 1-(3-Chloro-2-fluorophenyl)cyclopropanol Procurement


CCR5 Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Studies

Procurement of 1-(3-chloro-2-fluorophenyl)cyclopropanol is justified for medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease indications. The patent literature identifies 3-chloro-2-fluorophenyl-substituted cyclopropane derivatives as a preferred embodiment for achieving nanomolar CCR5 potency. Using this specific building block ensures alignment with the disclosed SAR and avoids the potency erosion observed when switching to 4-chloro or unsubstituted phenyl variants [1].

Iterative Library Synthesis via Orthogonal Cross-Coupling on a Cyclopropanol Scaffold

This compound enables a two-stage diversification strategy for generating compound libraries: first, Suzuki–Miyaura coupling at the C–Cl position introduces aryl or heteroaryl diversity; second, Ni-catalysed activation of the C–F bond permits introduction of alkyl, aryl, or amino groups. This sequential, orthogonal reactivity is not available from mono-halogenated phenylcyclopropanols and is critical for constructing densely functionalized cyclopropanol-containing screening collections [1].

Mechanistic Studies of Substituent Effects on Cyclopropanol Ring-Opening Kinetics

Physical organic chemists investigating linear free energy relationships in cyclopropanol solvolysis can use 1-(3-chloro-2-fluorophenyl)cyclopropanol as a probe substrate to disentangle ortho-inductive effects from meta-resonance effects. The compound's unique combination of a meta-chlorine (pure inductive withdrawal) and an ortho-fluorine (inductive + resonance) provides a distinct Hammett parameter space that cannot be accessed with mono-substituted or para-substituted analogs [1].

Synthesis of Fluorinated Cyclopropane-Derived Pharmaceutical Intermediates

Fluorinated cyclopropane motifs are increasingly prevalent in approved drugs (e.g., Maraviroc analogs, grazoprevir). 1-(3-Chloro-2-fluorophenyl)cyclopropanol serves as a direct precursor to 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbaldehyde (via oxidation) and 1-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (via further oxidation), both of which are key intermediates in the synthesis of fluorocyclopropane-containing pharmacophores. Substituting a non-fluorinated analog would eliminate the fluorine atom and fundamentally alter the metabolic stability of the final drug substance [1].

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